![molecular formula C20H38N4O8 B15059917 tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate; oxalic acid: is a compound that combines a carbamate derivative with oxalic acid. The tert-butyl group is a common protecting group in organic synthesis, particularly for amines. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in pyrrolidine using tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds .
Medicine: In medicine, tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate is used in the development of drugs. It acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and helps in improving the pharmacokinetic properties of drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups. The oxalic acid component can act as a catalyst or reactant in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate
- tert-butyl N-[(3S)-3-hydroxy-4-piperidyl]carbamate
Comparison: tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal of the protecting group. Its use in various synthetic and industrial applications highlights its versatility and importance in chemical research .
Eigenschaften
Molekularformel |
C20H38N4O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-7-4-5-10-6-7;3-1(4)2(5)6/h2*7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)/t2*7-;/m00./s1 |
InChI-Schlüssel |
DZDFQUVHXUXWEQ-UBKPKTQASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1.CC(C)(C)OC(=O)N[C@H]1CCNC1.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNC1.CC(C)(C)OC(=O)NC1CCNC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


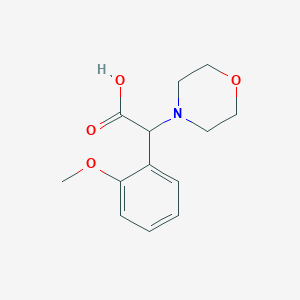
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)
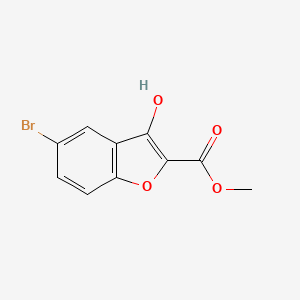

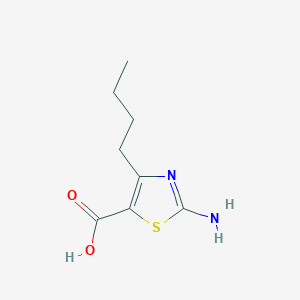
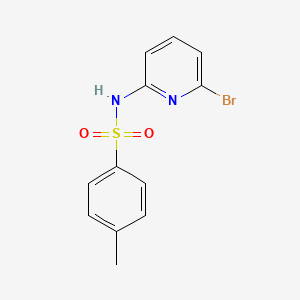
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
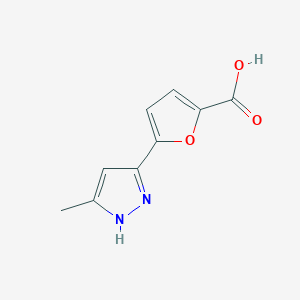
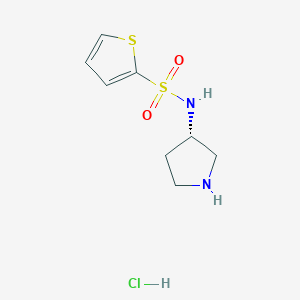
![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

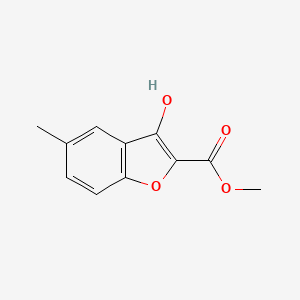
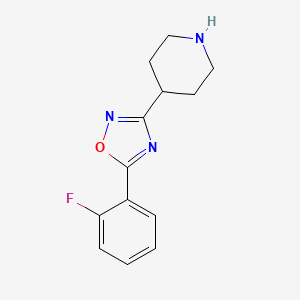
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
